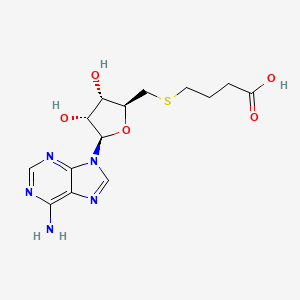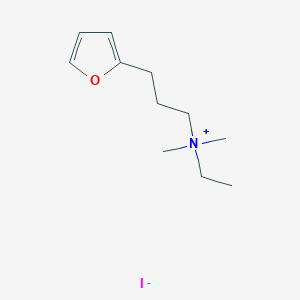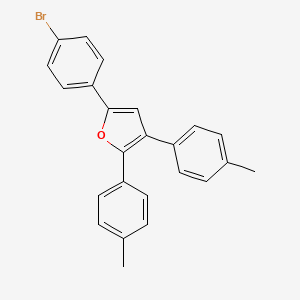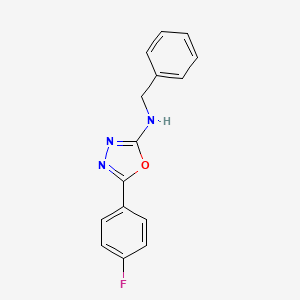
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the following structural formula:
C11H8FN3O
This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. It exhibits interesting properties due to its unique structure and functional groups.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 4-fluorobenzoyl chloride and benzyl hydrazine in the presence of a base can yield the desired oxadiazole.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to improve yield and efficiency. Detailed process parameters and conditions are proprietary information held by manufacturers.
Analyse Des Réactions Chimiques
Reactivity:: N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various reactions, including:
Oxidation: Oxidative processes can modify the benzyl group or the fluorophenyl moiety.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzyl ring can be replaced by other functional groups.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation with palladium on carbon or other reducing agents.
Substitution: Employing nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Applications De Recherche Scientifique
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Materials Science: Its properties make it interesting for designing functional materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
918964-43-9 |
|---|---|
Formule moléculaire |
C15H12FN3O |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12FN3O/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Clé InChI |
SXICBUBPZDZZQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


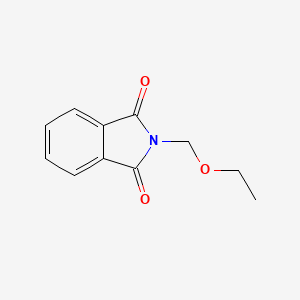
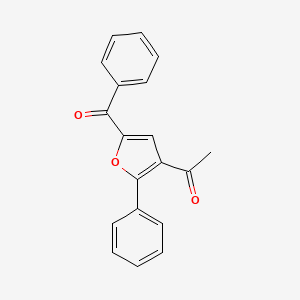
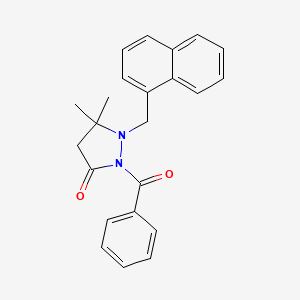
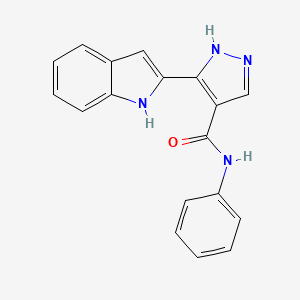
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
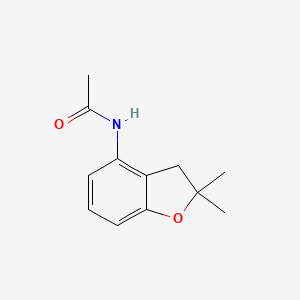
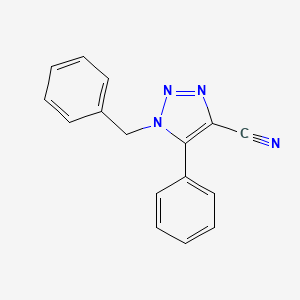
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
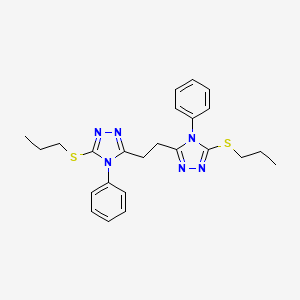
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
